![molecular formula C11H14N4O2 B2652077 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1245808-02-9](/img/structure/B2652077.png)
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The triazolopyrimidine scaffold is known for its biological activities, making it a valuable target for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which are efficient and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce energy consumption . Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit CDKs by binding to their active sites, thereby preventing cell cycle progression and inducing apoptosis in cancer cells . The triazolopyrimidine core allows for strong hydrogen bonding and dipole interactions with biological receptors .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its medicinal properties and used in the treatment of various diseases.
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Exhibits similar structural features and biological activities.
Uniqueness
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is unique due to its specific isopropyl substitution, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a promising candidate for drug development and other scientific applications .
属性
IUPAC Name |
3-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)8-5-6-12-11-13-9(14-15(8)11)3-4-10(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZSBYUOHAWCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NC2=NC(=NN12)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)
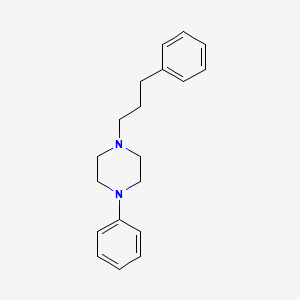
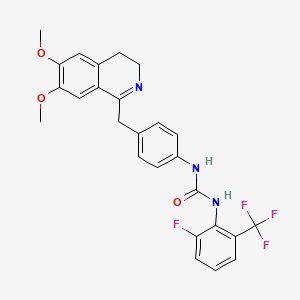
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)
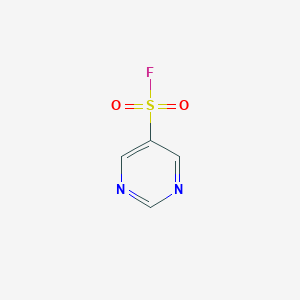
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)
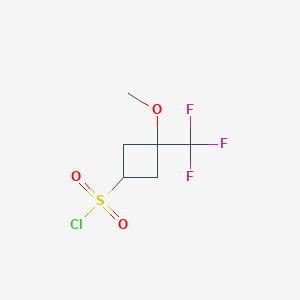
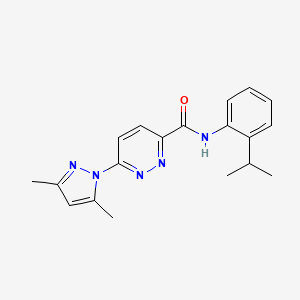
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine](/img/structure/B2652014.png)
![3-(4-chlorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2652015.png)
